molecular formula C18H22ClN3O3S3 B2923570 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 900001-38-9

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2923570
M. Wt: 460.02
InChI Key: FSJTWUCHFXZVLX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Anticancer Activity

Researchers have synthesized propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole structure, evaluating them as promising anticancer agents. These compounds, including structures related to the specified chemical, demonstrated significant anticancer potential in vitro. Notably, certain derivatives exhibited low IC50 values, indicating strong anticancer activity relative to standard drugs like doxorubicin, suggesting their potential for further development as therapeutic agents (Rehman et al., 2018).

Antimicrobial Activity

New pyridine derivatives synthesized for their antimicrobial properties showed considerable antibacterial and antifungal activities. These derivatives, structurally akin to the queried compound, demonstrate the potential of such molecules in addressing microbial resistance and infections (Patel & Agravat, 2007).

Alzheimer's Disease Treatment

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds underwent enzyme inhibition activity testing against acetylcholinesterase (AChE), with several showing promise for further evaluation as potential treatments for neurodegenerative diseases (Rehman et al., 2018).

Anti-inflammatory Activity

A study on the synthesis of 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one highlighted the anti-inflammatory potential of these compounds. Through a modified method that enhances synthetic efficiency, the researchers identified compounds with promising anti-inflammatory activity, suggesting their applicability in treating inflammation-related conditions (Chiriapkin et al., 2021).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!


properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S3/c1-11-2-3-13-14(10-11)26-18(20-13)21-17(23)12-6-8-22(9-7-12)28(24,25)16-5-4-15(19)27-16/h4-5,11-12H,2-3,6-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJTWUCHFXZVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

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